

Interpreting unexpected results with Brilaroxazine hydrochloride

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Compound of Interest		
Compound Name:	Brilaroxazine hydrochloride	
Cat. No.:	B610569	Get Quote

Brilaroxazine Hydrochloride Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Brilaroxazine hydrochloride**. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing a surprisingly low incidence of metabolic side effects (weight gain, changes in glucose and lipids) in our preclinical models compared to other atypical antipsychotics. Is this an expected outcome?

A1: Yes, this is a consistent and expected finding with **Brilaroxazine hydrochloride**. Clinical trial data has demonstrated a favorable metabolic profile for Brilaroxazine compared to a placebo and other third-generation antipsychotics. In a 4-week Phase III trial (RECOVER), the percentage of patients experiencing clinically relevant weight gain (>7%) was comparable to placebo and notably lower than historical data for drugs like aripiprazole, brexpiprazole, and cariprazine.[1] Similarly, no significant changes in blood glucose or lipid levels were observed compared to placebo.[2] This unexpectedly favorable metabolic profile is a key differentiating feature of Brilaroxazine.







Q2: Our in-vivo experiments show a reduction in pro-inflammatory cytokines. Is **Brilaroxazine hydrochloride** known to have anti-inflammatory properties?

A2: Yes, emerging evidence suggests that **Brilaroxazine hydrochloride** possesses anti-inflammatory effects. The pivotal Phase III RECOVER trial reported a reduction in key proinflammatory cytokines implicated in the pathophysiology of schizophrenia.[2] This is a novel aspect of Brilaroxazine's profile and is being explored for its therapeutic potential in inflammatory diseases. In fact, Brilaroxazine has received Orphan Drug Designation from the U.S. FDA for the treatment of Pulmonary Arterial Hypertension (PAH) and Idiopathic Pulmonary Fibrosis (IPF) based on promising preclinical data showing mitigation of fibrosis and inflammation in animal models.[1][3]

Q3: We are co-administering Brilaroxazine with a potent CYP3A4 inhibitor in our animal models and not seeing the expected increase in Brilaroxazine plasma concentration. Is this a known drug-drug interaction profile?

A3: This is a known and significant characteristic of Brilaroxazine's pharmacokinetic profile. A clinical drug-drug interaction (DDI) study with the strong CYP3A4 inhibitor itraconazole showed no clinically significant impact on Brilaroxazine's plasma concentrations.[4][5] This is in stark contrast to many other antipsychotics whose plasma levels are substantially increased when co-administered with CYP3A4 inhibitors.[6] However, it is important to note that co-administration with a strong CYP3A4 inducer, such as phenytoin, has been shown to decrease Brilaroxazine exposure.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent efficacy results in animal models of psychosis.

Potential Cause & Troubleshooting Steps:

Model Selection: Brilaroxazine's unique mechanism as a dopamine-serotonin system
modulator may lead to varied responses in different preclinical models. For instance, in a
dizocilpine-induced hyperactivity model, Brilaroxazine significantly reduced spontaneous
locomotor activity and stereotypy.[7] Ensure the chosen model is appropriate for assessing
compounds with this pharmacological profile.



- Dose Selection: Preclinical studies have demonstrated efficacy at specific dose ranges (e.g., 10 mg/kg and 30 mg/kg in rodent models of psychosis).[7] A comprehensive dose-response study is recommended to identify the optimal therapeutic window in your specific model.
- Pharmacokinetics: Brilaroxazine has a relatively long terminal half-life of about 55-60 hours in humans.[1][9] While preclinical pharmacokinetics will differ, ensure the dosing regimen is appropriate to maintain steady-state concentrations.

Issue 2: Unexpectedly low extrapyramidal symptoms (EPS) or akathisia in experimental subjects.

Interpretation and Confirmation:

This is a key feature of Brilaroxazine's favorable side effect profile. The low incidence of EPS and akathisia is thought to be due to its specific receptor binding profile, particularly its partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors.[6]

- Confirmation: To confirm these findings, utilize validated rating scales for EPS and akathisia appropriate for your experimental subjects.
- Comparative Studies: Including a positive control (an antipsychotic known to induce EPS) in your study design can help to contextualize the low incidence observed with Brilaroxazine.

Data Presentation

Table 1: Receptor Binding Affinity (Ki, nM) of Brilaroxazine



Receptor	Ki (nM)
Dopamine Receptors	
D2S	High Affinity
D2L	High Affinity
D3	High Affinity
D4.4	High Affinity
D1	Moderate Affinity
D5	Moderate Affinity
Serotonin Receptors	
5-HT1A	1.5
5-HT2A	2.5
5-HT2B	0.19
5-HT7	2.7
5-HT2C	Moderate Affinity
5-HT3	Moderate Affinity
5-HT6	Moderate Affinity
Other Receptors	
H1	Moderate Affinity
α4β2 nicotinic	Moderate Affinity
Serotonin Transporter	Moderate Affinity
α1B adrenergic	Moderate Affinity

Data compiled from multiple sources.[1][10]

Table 2: Key Efficacy and Safety Findings from the Phase III RECOVER Trial (4-week data)



Endpoint	Brilaroxazine 50 mg	Placebo	p-value
Primary Endpoint			
Change from Baseline in PANSS Total Score	-23.9	-13.8	<0.001
Safety and Tolerability			
Patients with ≥7% Weight Gain	5.9%	2.9%	N/A
Akathisia	<1%	N/A	N/A
Extrapyramidal Symptoms	<1%	N/A	N/A
Discontinuation Rate	16%	22%	N/A

PANSS: Positive and Negative Syndrome Scale. Data from the pivotal RECOVER Phase III clinical trial.[1][2]

Experimental Protocols

Protocol 1: Phase III RECOVER Clinical Trial Methodology

- Study Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial.[1]
 [11]
- Patient Population: 411 patients with a DSM-5 diagnosis of schizophrenia experiencing an acute exacerbation of psychosis.[9][12]
- Intervention: Patients were randomized to receive once-daily oral doses of Brilaroxazine (15 mg or 50 mg) or placebo.[1][12]
- Primary Efficacy Endpoint: The change from baseline in the Positive and Negative Syndrome
 Scale (PANSS) total score at week 4.[1][11]



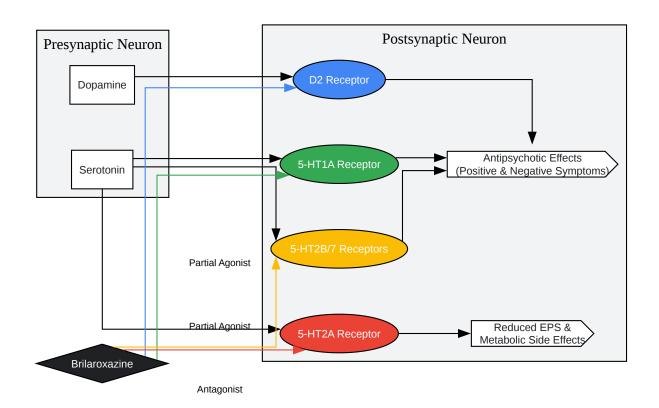
 Safety Assessments: Monitoring of treatment-emergent adverse events, weight, vital signs, electrocardiograms (ECGs), and laboratory parameters (including metabolic panels and prolactin levels).[13]

Protocol 2: Drug-Drug Interaction Study with CYP3A4 Inhibitors/Inducers

- Study Design: A single-center, two-part, open-label, fixed-sequence study in healthy volunteers.
- Part A (Inhibitor): A single 15 mg oral dose of Brilaroxazine was administered alone, and then again after reaching steady-state concentrations of the strong CYP3A4 inhibitor, itraconazole.[7][8]
- Part B (Inducer): A single 15 mg oral dose of Brilaroxazine was administered after reaching steady-state concentrations of the strong CYP3A4 inducer, phenytoin.[7][8]
- Pharmacokinetic Assessments: Serial blood samples were collected to determine the pharmacokinetic parameters of Brilaroxazine (Cmax, AUC) with and without the coadministered drugs.[7]

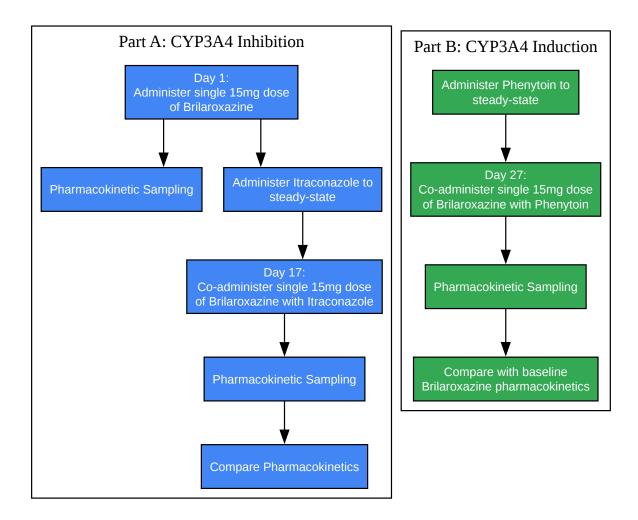
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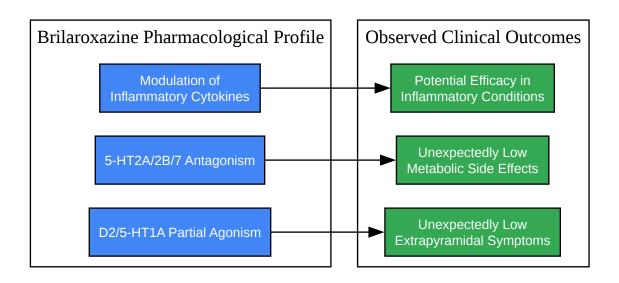




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